3-(methylsulfanyl)-N-(propan-2-yl)aniline

Description

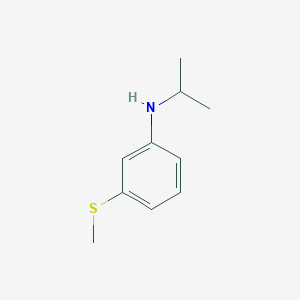

3-(Methylsulfanyl)-N-(propan-2-yl)aniline (CAS: 1019611-29-0) is an organosulfur compound with the molecular formula C₁₀H₁₅NS and a molecular weight of 195.3 g/mol . Structurally, it consists of an aniline backbone substituted at the 3-position with a methylsulfanyl (–SCH₃) group and at the nitrogen atom with an isopropyl (–CH(CH₃)₂) group. The compound’s InChIKey (MXNVHFHZVPRDCW-UHFFFAOYSA-N) confirms its stereochemical uniqueness . It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-donating methylsulfanyl group to modulate reactivity in aromatic substitution or metal coordination reactions .

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

3-methylsulfanyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H15NS/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 |

InChI Key |

MXNVHFHZVPRDCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-(propan-2-yl)aniline typically involves the reaction of 3-chloroaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methylsulfanyl group. The resulting intermediate is then reacted with isopropylamine to introduce the isopropyl group on the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Aniline derivatives

Substitution: Nitroaniline, halogenated aniline

Scientific Research Applications

3-(methylsulfanyl)-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Lipophilicity : Alkyl substituents like pentan-3-yl increase lipophilicity (logP ~3.5 estimated), favoring membrane permeability in drug design, whereas aromatic groups (e.g., thiophen-2-ylmethyl) enhance π-π stacking in materials science .

- Electronic Effects: The methylsulfanyl group (–SCH₃) acts as an electron donor, activating the aromatic ring toward electrophilic substitution, a property exploited in synthesizing Schiff base ligands for Cu(II) complexes .

Pharmacological Potential

- Kinase Inhibitors : Analogs like 4-chloro-N-{3-[2-(methylsulfonyl)propan-2-yl]phenyl}-1,3,5-triazin-2-amine () demonstrate selective CDK9 inhibition, highlighting the role of sulfanyl/sulfonyl groups in target binding .

- Antimicrobial Activity : Methylsulfanyl-substituted anilines are precursors to sulfonamides, a class with broad antimicrobial applications .

Biological Activity

3-(Methylsulfanyl)-N-(propan-2-yl)aniline, an organic compound with the molecular formula C11H17N1S1, features a methylsulfanyl group and an isopropyl group attached to an aniline structure. This unique configuration suggests potential pharmacological properties, particularly in antimicrobial and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's distinct features include:

- Methylsulfanyl Group : Influences reactivity and biological interactions.

- Isopropyl Group : May enhance lipophilicity, affecting absorption and distribution in biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens. Research has focused on its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as mycobacteria such as Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Studies

The following table summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 4.82 |

| Enterococcus faecalis (ATCC 29212) | 6.00 |

| Mycobacterium tuberculosis | 38.6 |

| Mycobacterium smegmatis | 77.1 |

These results indicate promising antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial potential, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have shown activity in inhibiting pro-inflammatory pathways, particularly through modulation of the NF-κB signaling pathway.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit the expression of inflammatory cytokines in cell models stimulated by lipopolysaccharides (LPS). The following table presents a summary of IC50 values for related compounds:

| Compound | IC50 (µM) |

|---|---|

| Compound A | 22 |

| Compound B | 13 |

| This compound | TBD |

Further studies are required to establish the specific mechanisms through which this compound exerts its anti-inflammatory effects.

Study on Antimicrobial Efficacy

A recent study evaluated a series of compounds derived from salicylanilide against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain derivatives exhibited significant antibacterial activity, prompting further exploration into structurally related compounds like this compound for their potential therapeutic applications .

Pharmacokinetics and ADMET Properties

Research into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of similar compounds has shown that modifications in the chemical structure can significantly influence these parameters. Understanding these properties is crucial for predicting the behavior of this compound in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.